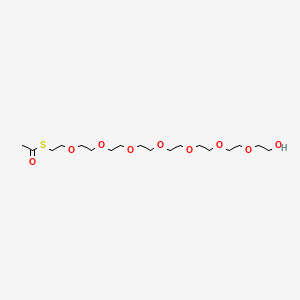

S-Acetyl-PEG8-OH

Beschreibung

Eigenschaften

IUPAC Name |

S-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O9S/c1-18(20)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-19/h19H,2-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTIAXGQNCASCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901138762 |

Source

|

| Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334177-81-9 |

Source

|

| Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to S-Acetyl-PEG8-OH: A Versatile Tool for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetyl-PEG8-OH is a heterobifunctional chemical linker that is gaining significant traction in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the core technical aspects of S-Acetyl-PEG8-OH, including its chemical and physical properties, detailed experimental protocols for its use, and its application in modulating cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

S-Acetyl-PEG8-OH is a discrete polyethylene glycol (dPEG®) linker characterized by a terminal acetyl-protected thiol group at one end and a hydroxyl group at the other. The eight-unit PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The key feature of this linker is the S-acetyl group, which serves as a stable protecting group for the highly reactive thiol moiety. This protection allows for controlled and specific conjugation strategies. The terminal hydroxyl group provides a versatile handle for further chemical modifications.

The primary application of S-Acetyl-PEG8-OH lies in its ability to introduce a reactive thiol group onto a molecule of interest. This is particularly valuable in bioconjugation, where the thiol group can react with various functionalities, such as maleimides, to form stable thioether bonds. In the realm of PROTACs, the PEG8 linker provides the necessary spacing and flexibility for the two ends of the chimeric molecule to effectively bind to the target protein and an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of S-Acetyl-PEG8-OH is crucial for its effective use in experimental design. The following table summarizes its key characteristics based on available data.[3][4][5]

| Property | Value |

| Chemical Formula | C₁₈H₃₆O₉S |

| Molecular Weight | 428.54 g/mol |

| CAS Number | 1334177-81-9 |

| Appearance | Viscous Liquid or Oil |

| Purity | Typically >95% |

| Solubility | Soluble in a wide range of organic solvents including DMSO, DMF, and chlorinated solvents. |

| Storage Conditions | Store at -20°C under an inert atmosphere to prevent hydrolysis and oxidation. |

Experimental Protocols

The utility of S-Acetyl-PEG8-OH is defined by the chemical reactions it can undergo. The following sections provide detailed protocols for the key transformations involving this linker.

Deprotection of the S-Acetyl Group to Generate a Free Thiol

The liberation of the thiol group is a critical step for subsequent conjugation reactions. The most common method for the deprotection of the S-acetyl group is through the use of hydroxylamine.[3]

Materials:

-

S-Acetyl-PEG8-OH

-

Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in a suitable buffer (e.g., PBS), pH adjusted to 7.2-7.5

-

Buffer (e.g., Phosphate Buffered Saline - PBS)

-

Desalting column

Procedure:

-

Dissolve the S-Acetyl-PEG8-OH conjugate in the desired buffer.

-

Add the Deacetylation Solution to the conjugate solution. A typical ratio is 1:10 (v/v) of deacetylation solution to conjugate solution.

-

Incubate the reaction mixture at room temperature for 2 hours.

-

Remove the excess hydroxylamine and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired buffer.

-

The resulting solution contains the PEG8-OH linker with a free thiol group, ready for the next conjugation step.

Conjugation to a Biomolecule (General Protocol)

The hydroxyl group of S-Acetyl-PEG8-OH can be activated for reaction with amine groups on biomolecules, such as proteins or antibodies. A common method involves the use of carbodiimide chemistry to form an active NHS ester.

Materials:

-

S-Acetyl-PEG8-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or other suitable organic solvent

-

Biomolecule with available amine groups in a suitable buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

-

Activation of S-Acetyl-PEG8-OH:

-

Dissolve S-Acetyl-PEG8-OH in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

-

-

Conjugation to the Biomolecule:

-

Add the activated S-Acetyl-PEG8-NHS ester solution to the biomolecule solution. The molar ratio of the activated linker to the biomolecule should be optimized for the desired degree of labeling.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution and incubate for 30 minutes.

-

Purify the resulting conjugate using an appropriate chromatography method to remove unreacted linker and byproducts.

-

Synthesis of a PROTAC using S-Acetyl-PEG8-OH Linker

This protocol outlines a general strategy for synthesizing a PROTAC where the S-Acetyl-PEG8-OH linker connects a warhead (targeting the protein of interest) and an E3 ligase ligand. This example assumes the warhead has a suitable functional group (e.g., an amine) for amide bond formation with an activated S-Acetyl-PEG8-OH.

Materials:

-

Warhead molecule with a reactive amine group

-

S-Acetyl-PEG8-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

-

E3 ligase ligand with a reactive group for the deprotected thiol

-

Deprotection reagents (as in section 3.1)

-

HPLC for purification

Procedure:

-

Conjugation of Warhead to Linker:

-

Dissolve the warhead molecule (1 equivalent) and S-Acetyl-PEG8-OH (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

-

Upon completion, purify the warhead-linker conjugate by preparative HPLC.

-

-

Deprotection of the S-Acetyl Group:

-

Follow the deprotection protocol described in section 3.1 to generate the warhead-linker with a free thiol.

-

-

Conjugation to E3 Ligase Ligand:

-

Dissolve the warhead-linker-thiol intermediate and the E3 ligase ligand (with a thiol-reactive group, e.g., a maleimide) in a suitable buffer (e.g., PBS with EDTA).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of S-Acetyl-PEG8-OH.

Table 1: Typical Reaction Parameters

| Parameter | Value | Notes |

| Deprotection Time | 2 hours | With hydroxylamine at room temperature. |

| Amide Coupling Time | 2-4 hours | Using HATU/DIPEA at room temperature. |

| Thiol-Maleimide Reaction Time | 1-2 hours | At room temperature. |

Table 2: Characterization Data (Illustrative)

| Analysis Method | Expected Result |

| LC-MS | A new peak with the expected mass of the conjugate. |

| ¹H NMR | Characteristic peaks corresponding to the PEG linker, the warhead, and the E3 ligase ligand. |

| Purity (by HPLC) | >95% after purification. |

Visualization of Workflows and Pathways

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC using the S-Acetyl-PEG8-OH linker.

Caption: General workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein

This diagram illustrates the mechanism of action of a PROTAC in hijacking the ubiquitin-proteasome system to degrade a target protein of interest (POI). A PROTAC synthesized with a PEG8 linker, such as one derived from S-Acetyl-PEG8-OH, facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase (e.g., VHL).

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

S-Acetyl-PEG8-OH is a valuable and versatile tool for researchers in bioconjugation and drug discovery. Its well-defined structure, hydrophilicity, and the presence of a protected thiol group and a reactive hydroxyl group offer a powerful combination for the controlled synthesis of complex biomolecules and therapeutic agents. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize S-Acetyl-PEG8-OH in their experimental endeavors, ultimately contributing to the advancement of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to S-Acetyl-PEG8-OH

This technical guide provides a comprehensive overview of S-Acetyl-PEG8-OH, a heterobifunctional, discrete polyethylene glycol (dPEG®) reagent. It is designed for professionals in research and drug development who utilize bioconjugation techniques. This document details the molecule's chemical structure, physicochemical properties, and its core application in introducing a protected thiol group onto biomolecules and surfaces.

Introduction to PEGylation and S-Acetyl-PEG8-OH

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs.[1][2] This chemical modification is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Key advantages of PEGylation include enhanced solubility, reduced immunogenicity, and prolonged circulatory half-life by preventing recognition and degradation by proteolytic enzymes and shielding from renal filtration.[1][2]

S-Acetyl-PEG8-OH is a specific type of PEGylation reagent that offers precise control over the modification process. It consists of three key components:

-

A terminal hydroxyl group (-OH) , which can be used for attachment to molecules or surfaces, often through activation or via specific chemistries like phosphoramidite coupling for nucleic acids.[3][4]

-

A discrete polyethylene glycol chain with eight repeating units (PEG8) . This spacer is monodisperse, ensuring batch-to-batch consistency, and it enhances the hydrophilicity of the resulting conjugate.[3]

-

An acetyl-protected thiol group (S-Acetyl) . The acetyl group provides a stable protecting cap for the thiol, preventing its oxidation or unwanted side reactions during conjugation. This protecting group can be cleanly and efficiently removed under mild conditions to expose a reactive sulfhydryl (-SH) group for subsequent conjugation steps.[3][5]

This reagent is particularly valuable in multi-step bioconjugation strategies, such as the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where a stable, yet deprotectable, thiol handle is required.[6]

Physicochemical Properties

The quantitative properties of S-Acetyl-PEG8-OH are summarized in the table below, providing key data for experimental design and execution.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₆O₉S | [3][4] |

| Molecular Weight | 428.54 g/mol (monodisperse) | [3][4][6] |

| CAS Number | 1334177-81-9 | [3][4][6] |

| Appearance | Viscous Liquid | [6] |

| Purity | >95% or >98% | [4][6] |

| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [3][4] |

| Spacer Arm Length | 25 atoms, 28.8 Å | [3][4] |

| Storage Conditions | -20°C. Material is hygroscopic; handle under an inert atmosphere. | [3][4] |

Mechanism of Action and Experimental Workflow

The primary function of S-Acetyl-PEG8-OH is to introduce a protected thiol onto a target molecule (Molecule A). This process, known as thiolation, is followed by a deprotection step to reveal a free thiol, which can then react with a second target (Molecule B).

Visualizing the Core Components

The structure of S-Acetyl-PEG8-OH features distinct functional ends connected by a flexible PEG spacer, enabling its role as a heterobifunctional linker.

Thiolation and Bioconjugation Workflow

The general workflow for using S-Acetyl-PEG8-OH involves a three-stage process: initial conjugation, deprotection, and final conjugation. This allows for the precise and controlled assembly of complex biomolecular structures.

References

S-Acetyl-PEG8-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1334177-81-9

This in-depth technical guide provides a comprehensive overview of S-Acetyl-PEG8-OH, a heterobifunctional polyethylene glycol (PEG) linker critical in modern drug development and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the synthesis, properties, and applications of this versatile molecule, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

S-Acetyl-PEG8-OH is a discrete PEG (dPEG®) linker characterized by a terminal hydroxyl group and an acetyl-protected thiol group. The eight repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1]

| Property | Value | Reference |

| CAS Number | 1334177-81-9 | [2] |

| Molecular Formula | C18H36O9S | [2] |

| Molecular Weight | 428.54 g/mol | [2] |

| Appearance | Viscous Liquid | [2] |

| Purity | >95% to >98% (typical) | [2] |

| Solubility | Soluble in methylene chloride, acetonitrile, DMAC, and DMSO | [2] |

| Storage | -20°C, under inert atmosphere to prevent moisture exposure | [2] |

Synthesis and Characterization

The synthesis of heterobifunctional PEG linkers like S-Acetyl-PEG8-OH typically involves a multi-step process starting from a symmetrical PEG diol. A common strategy involves the monotosylation of one hydroxyl group, followed by nucleophilic substitution to introduce the desired functional group.

Experimental Protocol: Synthesis of a-thioacetate-w-hydroxyl PEG (A Representative Synthesis)

This protocol, adapted from a similar synthesis, outlines the general steps for producing a PEG linker with a terminal thioacetate and a free hydroxyl group.[3]

Step 1: Monotosylation of PEG-diol

-

Dissolve PEG-diol in an appropriate solvent (e.g., toluene).

-

Add p-toluenesulfonyl chloride (TsCl) in the presence of a catalyst, such as silver oxide and potassium iodide.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or NMR.

-

Upon completion, purify the monotosylated PEG by filtration and precipitation. A typical yield for this step is around 98%.[3]

Step 2: Thioacetylation of Monotosylated PEG

-

Dissolve the monotosylated PEG in dry DMF under an inert atmosphere.

-

Add potassium carbonate and thioacetic acid to the solution.

-

Stir the mixture at room temperature overnight.

-

Remove the DMF by rotary evaporation.

-

Dissolve the crude product in DCM, filter, and treat with activated charcoal.

-

Purify the final product, α-thioacetate-ω-hydroxyl PEG, by precipitation. The yield for this step is typically high.[3]

Characterization: The final product and intermediates should be characterized by:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and the successful installation of the tosyl and thioacetate groups.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): To verify the molecular weight of the final product.

Applications in Bioconjugation and Drug Development

S-Acetyl-PEG8-OH is a valuable tool for the covalent modification of biomolecules. The protected thiol allows for chemoselective ligation after deprotection, while the hydroxyl group can be further functionalized.

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for using S-Acetyl-PEG8-OH in bioconjugation.

Role in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are frequently employed due to their ability to improve solubility and facilitate the formation of a stable ternary complex.[1]

The following diagram illustrates the mechanism of action of a PROTAC.

Experimental Protocols for PROTAC Synthesis

The following is a detailed protocol for the synthesis of a PROTAC using a PEG8-containing linker, exemplified by the conjugation to a ligand for the BRD4 protein.

Amide Coupling Protocol for PROTAC Synthesis

This protocol describes the conjugation of a protein of interest (POI) ligand containing an amine to an E3 ligase ligand-PEG8-acid linker.

Materials:

-

E3 ligase ligand-PEG8-acid (e.g., (S, R, S)-AHPC-PEG8-acid)

-

POI-ligand with an available amine group (e.g., a derivative of JQ1 for BRD4)

-

Amide coupling reagents (e.g., HATU or HBTU/HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

Reaction vessel, magnetic stirrer, and inert atmosphere (nitrogen or argon)

-

HPLC for purification

-

High-resolution mass spectrometry (HRMS) and NMR for characterization

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand-PEG8-acid and the amide coupling reagents in anhydrous DMF.

-

Add the base (DIPEA) to the reaction mixture and stir for a few minutes to activate the carboxylic acid.

-

Add the POI-ligand-amine, dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product using reverse-phase preparative HPLC.

-

Confirm the identity and purity of the final PROTAC molecule using HRMS and NMR spectroscopy.

Quantitative Data: Efficacy of BRD4 PROTACs with PEG Linkers

The length and composition of the PEG linker can significantly impact the efficacy of a PROTAC. The following table summarizes the degradation potency (DC50 values) of some reported BRD4-targeting PROTACs that utilize PEG linkers.

| PROTAC | E3 Ligase Ligand | Linker | Target | DC50 | Reference |

| PROTAC 1 | Pomalidomide | Optimized PEG linker | BRD4 | < 1 nM | [2] |

| DP1 | E7820 | PEG linker | BRD4 | 10.84 ± 0.92 µM | [4] |

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein.

Signaling Pathway: Downstream Effects of BRD4 Degradation

BRD4 is a key epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-Myc. Degradation of BRD4 by a PROTAC leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.[1][5]

The following diagram illustrates the downstream signaling effects of BRD4 degradation.

References

- 1. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to S-Acetyl-PEG8-OH

This guide provides a comprehensive overview of the physicochemical properties and common applications of S-Acetyl-PEG8-OH, a heterobifunctional linker widely used in bioconjugation and drug delivery systems.

Core Properties

S-Acetyl-PEG8-OH is a discrete polyethylene glycol (dPEG®) linker containing a hydroxyl (-OH) group and a protected thiol group in the form of a thioacetate. The PEG8 chain provides excellent water solubility and biocompatibility, while the terminal functional groups allow for sequential conjugation to different molecules.

Data Presentation

The key quantitative data for S-Acetyl-PEG8-OH are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in conjugation reactions and for the characterization of the resulting conjugates.

| Property | Value | Source(s) |

| Molecular Weight | 428.52 g/mol | [1] |

| 428.54 g/mol | ||

| 428.539 g/mol | [2] | |

| Exact Mass | 428.2080 | [3] |

| Chemical Formula | C18H36O9S | [1][2] |

| CAS Number | 1334177-81-9 | [1][2] |

| Purity | ≥95% - >98% | [2] |

| Spacer Arm | 28.8 Å (25 atoms) |

Experimental Protocols

A fundamental aspect of working with S-Acetyl-PEG8-OH is the verification of its molecular weight and the subsequent deprotection of the acetyl group to enable conjugation.

Molecular Weight Determination by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of PEGylated compounds with high accuracy.[1][4][3]

Methodology:

-

Sample Preparation:

-

Matrix Solution: Prepare a solution of α-cyano-4-hydroxycinnamic acid (CHCA) at a concentration of 15.8 mg/mL in ethanol. Use an ultrasonic bath to facilitate dissolution.[1]

-

Cationizing Agent: Prepare a solution of sodium trifluoroacetate (NaTFA) at a concentration of 5.9 mg/mL in ethanol, again using an ultrasonic bath.[1]

-

Analyte Solution: Dissolve the S-Acetyl-PEG8-OH sample in an appropriate solvent (e.g., 50% acetonitrile with 0.1% TFA, or an aqueous solution) to a concentration of approximately 1-2 mg/mL.[1][5]

-

-

Spotting:

-

Data Acquisition:

-

Analyze the sample using a MALDI-TOF mass spectrometer operating in linear or reflector positive ion mode.[5]

-

The laser power should be adjusted to be just above the ionization threshold to obtain optimal signal.[5]

-

The instrument will detect the sodium adduct of the S-Acetyl-PEG8-OH molecule, allowing for the determination of its molecular weight.

-

Deprotection of the Acetyl Group to Yield a Free Thiol

The thioacetate group serves as a stable protecting group for the thiol. Deprotection is necessary to expose the reactive sulfhydryl group for subsequent conjugation reactions. This is typically achieved by reacting S-Acetyl-PEG8-OH with hydroxylamine.[4][2]

Methodology:

-

Reagent Preparation:

-

Prepare a deprotection solution containing hydroxylamine hydrochloride. A common formulation is 50 mM hydroxylamine, 25 mM EDTA in a suitable buffer at a pH of 7.2-7.5.

-

Dissolve the S-Acetyl-PEG8-OH conjugate in a compatible buffer (e.g., phosphate-buffered saline, PBS).

-

-

Deprotection Reaction:

-

Add the deprotection solution to the dissolved S-Acetyl-PEG8-OH conjugate.

-

Incubate the reaction mixture at room temperature for a specified period, typically ranging from 30 minutes to 2 hours.

-

-

Purification:

-

Following deprotection, the resulting free thiol-PEG8-OH can be purified from the reaction byproducts using size exclusion chromatography (e.g., a desalting column) to remove excess hydroxylamine and other small molecules.

-

Visualizations

Experimental Workflow: Molecular Weight Determination by MALDI-TOF MS

The following diagram illustrates the key steps in the determination of the molecular weight of S-Acetyl-PEG8-OH using MALDI-TOF mass spectrometry.

Caption: Workflow for MW determination of S-Acetyl-PEG8-OH via MALDI-TOF MS.

Signaling Pathway: Deprotection of S-Acetyl-PEG8-OH

This diagram illustrates the chemical transformation of S-Acetyl-PEG8-OH to its active, thiol-containing form.

Caption: Chemical deprotection of S-Acetyl-PEG8-OH to yield a free thiol.

References

S-Acetyl-PEG8-OH: A Versatile Linker in Advanced Medical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

S-Acetyl-PEG8-OH is a discrete polyethylene glycol (dPEG) linker that is playing an increasingly pivotal role in the landscape of medical research and drug development. Its unique bifunctional architecture, featuring a protected thiol group at one end and a hydroxyl group at the other, offers a versatile platform for the conjugation of a wide array of biomolecules. This guide provides a comprehensive overview of the applications of S-Acetyl-PEG8-OH, with a focus on its utility in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), supported by detailed experimental methodologies and data.

Core Concepts: PEGylation and the S-Acetyl-PEG8-OH Advantage

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a well-established strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, increase in vivo stability by reducing proteolytic degradation, and decrease immunogenicity. S-Acetyl-PEG8-OH is a specific type of PEGylating agent with a defined chain length of eight ethylene glycol units. This discrete nature of the PEG chain (dPEG) ensures batch-to-batch consistency and a homogenous final product, which is a significant advantage over traditional polydisperse PEG reagents.

The S-Acetyl-PEG8-OH linker possesses two key functional groups:

-

S-Acetyl Group: A protected thiol group that can be deprotected under mild conditions to reveal a highly reactive sulfhydryl (-SH) group. This thiol group is instrumental for conjugation to various molecules, particularly through maleimide chemistry.

-

Hydroxyl Group (-OH): A primary alcohol that can be readily modified, for example, by oxidation to an aldehyde or conversion to a carboxylic acid, enabling conjugation to amine-containing molecules.

This dual functionality makes S-Acetyl-PEG8-OH a versatile tool for linking different molecular entities with precise control over the conjugation chemistry.

Applications in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker that connects the antibody and the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The incorporation of hydrophilic linkers, such as those based on PEG, can help to overcome the challenges associated with hydrophobic drug payloads, such as aggregation and poor solubility.

The use of a PEG8 linker in two FDA-approved ADCs, Zynlonta and Trodelvy, underscores the clinical significance of this linker length in optimizing ADC design.

Enhancing Hydrophilicity and Drug-to-Antibody Ratio (DAR)

Hydrophobic drug payloads can lead to aggregation of the ADC, which can negatively impact its manufacturing, stability, and in vivo performance. The incorporation of a hydrophilic PEG8 linker can mitigate this issue, allowing for a higher drug-to-antibody ratio (DAR) without compromising the biophysical properties of the ADC.

| Property | Effect of S-Acetyl-PEG8-OH Linker | Reference |

| Solubility | Increased, especially for hydrophobic payloads | General knowledge from multiple sources |

| Aggregation | Reduced tendency for aggregation | General knowledge from multiple sources |

| Drug-to-Antibody Ratio (DAR) | Enables higher DAR with improved homogeneity | General knowledge from multiple sources |

Experimental Workflow for ADC Synthesis using S-Acetyl-PEG8-OH

The following diagram outlines a general workflow for the synthesis of an ADC using an S-Acetyl-PEG8-OH linker.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure for the synthesis of an ADC using an S-Acetyl-PEG8-OH linker and is based on standard bioconjugation techniques.

Materials:

-

S-Acetyl-PEG8-OH

-

Monoclonal antibody (mAb)

-

Amine-containing cytotoxic payload

-

Oxidizing agent (e.g., TEMPO/BAIB)

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Deprotection agent (e.g., hydroxylamine)

-

Reducing agent (e.g., TCEP)

-

Maleimide activation reagent (e.g., SMCC)

-

Solvents (e.g., DMF, DMSO, PBS buffer)

-

Purification system (e.g., SEC, HIC)

Procedure:

-

Activation of S-Acetyl-PEG8-OH:

-

Dissolve S-Acetyl-PEG8-OH in a suitable organic solvent.

-

Add the oxidizing agent to convert the terminal hydroxyl group to a carboxylic acid.

-

Monitor the reaction by LC-MS.

-

Purify the resulting S-Acetyl-PEG8-COOH.

-

-

Conjugation of Payload to the Linker:

-

Dissolve the S-Acetyl-PEG8-COOH and the amine-containing payload in an anhydrous solvent like DMF.

-

Add the amide coupling reagents.

-

Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Purify the S-Acetyl-PEG8-Payload conjugate.

-

-

Preparation of Thiolated Antibody:

-

Dissolve the mAb in a suitable buffer (e.g., PBS).

-

Add a reducing agent (e.g., TCEP) to partially or fully reduce the interchain disulfide bonds.

-

Incubate to generate free thiol groups.

-

Remove the excess reducing agent by buffer exchange.

-

-

Deprotection and Activation of the Linker-Payload:

-

Dissolve the S-Acetyl-PEG8-Payload in a suitable solvent.

-

Add a deprotection agent (e.g., hydroxylamine) to remove the acetyl protecting group and expose the thiol.

-

Purify the resulting Thiol-PEG8-Payload.

-

React the Thiol-PEG8-Payload with a maleimide activation reagent (e.g., SMCC) to generate a maleimide-functionalized linker-payload.

-

-

Final Conjugation to the Antibody:

-

Add the maleimide-activated linker-payload to the thiolated antibody solution.

-

Incubate at room temperature to allow the maleimide-thiol reaction to proceed.

-

Quench the reaction with a thiol-containing reagent (e.g., N-acetylcysteine).

-

Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography).

-

-

Characterization:

-

Determine the DAR using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.

-

Assess the purity and aggregation state by SEC.

-

Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

-

Applications in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The linker is a critical component of a PROTAC, as its length, flexibility, and composition can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

PEG linkers are commonly used in PROTAC design to improve solubility and modulate the distance and orientation between the two ligands.

Role of the PEG8 Linker in PROTAC Efficacy

The PEG8 linker in a PROTAC can influence several key parameters:

| Parameter | Influence of PEG8 Linker | Reference |

| Solubility | Improves the overall solubility of the PROTAC molecule | General knowledge from multiple sources |

| Cell Permeability | Can be optimized by balancing hydrophilicity and hydrophobicity | General knowledge from multiple sources |

| Ternary Complex Formation | Provides optimal spacing and flexibility for productive ternary complex formation | General knowledge from multiple sources |

| Degradation Efficacy (DC50) | Linker length is a critical determinant of the degradation potency | General knowledge from multiple sources |

Experimental Workflow for PROTAC Synthesis using S-Acetyl-PEG8-OH

The following diagram illustrates a general workflow for synthesizing a PROTAC where S-Acetyl-PEG8-OH is incorporated as part of the linker.

Detailed Experimental Protocol (Generalized)

This protocol outlines a generalized approach for synthesizing a PROTAC using an S-Acetyl-PEG8-OH linker.

Materials:

-

S-Acetyl-PEG8-OH

-

Ligand for the Protein of Interest (POI) with a suitable functional group (e.g., amine)

-

Ligand for the E3 ligase with a maleimide group

-

Activating agent for the hydroxyl group (e.g., mesyl chloride)

-

Deprotection agent (e.g., hydroxylamine)

-

Solvents (e.g., DCM, DMF)

-

Purification system (e.g., HPLC)

Procedure:

-

Functionalization of S-Acetyl-PEG8-OH:

-

Dissolve S-Acetyl-PEG8-OH in an anhydrous solvent like DCM.

-

Add an activating agent (e.g., mesyl chloride) and a base (e.g., triethylamine) to convert the hydroxyl group into a good leaving group.

-

Monitor the reaction by TLC or LC-MS.

-

Purify the activated linker.

-

-

Conjugation to the POI Ligand:

-

Dissolve the activated S-Acetyl-PEG8-X and the amine-containing POI ligand in a suitable solvent like DMF.

-

Heat the reaction if necessary to drive the nucleophilic substitution.

-

Monitor the reaction until completion.

-

Purify the resulting S-Acetyl-PEG8-POI Ligand conjugate.

-

-

Deprotection of the Thiol Group:

-

Dissolve the S-Acetyl-PEG8-POI Ligand in a suitable solvent mixture.

-

Add a deprotection agent like hydroxylamine to remove the acetyl group.

-

Monitor the deprotection reaction.

-

Purify the Thiol-PEG8-POI Ligand.

-

-

Final Conjugation to the E3 Ligase Ligand:

-

Dissolve the Thiol-PEG8-POI Ligand and the maleimide-activated E3 ligase ligand in a suitable solvent.

-

Allow the maleimide-thiol coupling reaction to proceed at room temperature.

-

Monitor the formation of the final PROTAC molecule by LC-MS.

-

Purify the final PROTAC using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Evaluate the PROTAC's ability to induce the degradation of the target protein using in-cell assays like Western blotting or targeted proteomics.

-

Impact on Pharmacokinetics

The inclusion of a PEG8 linker can significantly influence the pharmacokinetic (PK) properties of a bioconjugate. Generally, PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life.

| Pharmacokinetic Parameter | General Effect of PEG8 Linker |

| Half-life (t1/2) | Increased |

| Volume of Distribution (Vd) | Decreased |

| Clearance (CL) | Decreased |

| Bioavailability | Potentially increased for certain administration routes |

Note: The specific impact on pharmacokinetics is highly dependent on the overall properties of the final conjugate.

Conclusion

S-Acetyl-PEG8-OH is a valuable and versatile tool in the field of medical research, offering a discrete and efficient means of linking biomolecules. Its application in the development of ADCs and PROTACs highlights its potential to contribute to the creation of more effective and safer therapeutics. The ability to fine-tune the properties of complex bioconjugates through the rational incorporation of well-defined linkers like S-Acetyl-PEG8-OH will continue to be a key driver of innovation in drug discovery and development. Researchers and scientists are encouraged to explore the potential of this and other dPEG linkers to advance their research programs.

S-Acetyl-PEG8-OH: An In-Depth Technical Guide to a Versatile PEG Linker

For Researchers, Scientists, and Drug Development Professionals

S-Acetyl-PEG8-OH is a discrete polyethylene glycol (dPEG) linker that is gaining significant traction in the fields of bioconjugation and drug development. Its heterobifunctional nature, featuring a protected thiol group at one end and a hydroxyl group at the other, offers a versatile platform for the precise assembly of complex biomolecular architectures. This technical guide provides a comprehensive overview of S-Acetyl-PEG8-OH, including its chemical properties, detailed experimental protocols for its use, and its applications in cutting-edge therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

S-Acetyl-PEG8-OH is a monodisperse compound, ensuring batch-to-batch consistency and reproducibility in conjugation protocols. The eight polyethylene glycol units provide a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the conjugated molecules.

| Property | Value | Source(s) |

| Molecular Weight | 428.54 g/mol | [1][2][3] |

| Chemical Formula | C₁₈H₃₆O₉S | [1][2] |

| Purity | >98% | [1] |

| Appearance | Viscous Liquid | [2] |

| Solubility | Methylene chloride, Acetonitrile, Dimethylacetamide (DMAC), Dimethyl sulfoxide (DMSO) | [1] |

| Spacer Arm Length | 28.8 Å (25 atoms) | [1] |

| Storage Conditions | -20°C, desiccated, under inert atmosphere | [1] |

Experimental Protocols

The utility of S-Acetyl-PEG8-OH lies in its ability to be sequentially conjugated to two different molecules. The following protocols outline the key steps in a typical bioconjugation workflow.

Protocol 1: Esterification of the Hydroxyl Terminus

To conjugate a molecule containing a carboxylic acid to the hydroxyl end of S-Acetyl-PEG8-OH, a Steglich or Mitsunobu esterification can be employed.

A. Steglich Esterification

This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to form an ester linkage under mild conditions.[4][5][6]

Materials:

-

S-Acetyl-PEG8-OH

-

Carboxylic acid-containing molecule of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

0.5 M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent), S-Acetyl-PEG8-OH (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DCC (1.2 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

B. Mitsunobu Reaction

This reaction allows for the conversion of the primary alcohol of the PEG linker to an ester with inversion of configuration, using a phosphine reagent and an azodicarboxylate.[7][8][9]

Materials:

-

S-Acetyl-PEG8-OH

-

Carboxylic acid-containing molecule of interest

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve S-Acetyl-PEG8-OH (1 equivalent), the carboxylic acid-containing molecule (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 2: Deacetylation of the Thiol Terminus

The acetyl group protecting the thiol can be efficiently removed using hydroxylamine, exposing the free sulfhydryl group for subsequent conjugation.[1][10]

Materials:

-

S-Acetyl-PEG8-conjugated molecule from Protocol 1

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

EDTA

-

De-gassed buffers

Procedure:

-

Prepare a deacetylation buffer of 0.5 M hydroxylamine hydrochloride and 25 mM EDTA in PBS, pH 7.2. Ensure all buffers are de-gassed to prevent oxidation of the free thiol.

-

Dissolve the S-Acetyl-PEG8-conjugated molecule in the deacetylation buffer.

-

Incubate the reaction mixture at room temperature for 2-4 hours.

-

Remove the hydroxylamine and other small molecules by dialysis or using a desalting column equilibrated with a de-gassed buffer (e.g., PBS with 10 mM EDTA).

-

The resulting molecule with a free thiol group should be used immediately in the next conjugation step to prevent disulfide bond formation.

Protocol 3: Thiol-Maleimide Conjugation

The newly exposed thiol group can readily react with a maleimide-functionalized molecule to form a stable thioether bond.

Materials:

-

Thiol-containing molecule from Protocol 2

-

Maleimide-functionalized molecule of interest

-

Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)

-

De-gassed buffers

Procedure:

-

Dissolve the thiol-containing molecule in a de-gassed, thiol-free buffer at pH 6.5-7.5.

-

Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and add it to the solution of the thiol-containing molecule. A 1.5 to 2-fold molar excess of the maleimide is typically used.

-

Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

-

Monitor the reaction progress by LC-MS or SDS-PAGE if conjugating to a protein.

-

Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.

Applications in Drug Development

The unique properties of the S-Acetyl-PEG8-OH linker make it a valuable tool in the development of targeted therapeutics.

PROTACs: Targeting Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11] The linker plays a crucial role in the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[12] The flexibility and hydrophilicity of the PEG8 linker can improve the solubility and cell permeability of the PROTAC molecule and optimize the orientation of the two ligands for efficient ternary complex formation.[13]

A notable example is ARV-110 (bavdegalutamide), a PROTAC designed to degrade the androgen receptor (AR), a key driver of prostate cancer.[13][14][15] While the exact linker in ARV-110 is a short and rigid piperidine-piperazine structure, the principles of linker design are transferable, and PEG linkers are commonly explored in PROTAC development.[14]

The androgen receptor signaling pathway is a critical driver of prostate cancer. PROTACs like ARV-110 are designed to degrade the androgen receptor, thereby inhibiting downstream signaling and tumor growth.[12][16][17][18]

Antibody-Drug Conjugates (ADCs): Precision Targeting of Cytotoxics

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells that overexpress a particular antigen. The linker is a critical component of an ADC, as it must remain stable in circulation but efficiently release the payload upon internalization into the target cell. PEG linkers, including PEG8, can enhance the hydrophilicity of the ADC, improve its pharmacokinetic profile, and potentially reduce aggregation.

An example of an ADC with a complex linker is SYD985 (trastuzumab duocarmazine), which targets HER2-positive breast cancer.[11][19][20][21][22] The linker in SYD985 is a cleavable valine-citrulline linker.[19][20] While not a simple PEG8 linker, the principles of linker design in ADCs often involve PEG components to modulate the properties of the conjugate.

HER2 is a receptor tyrosine kinase that is overexpressed in some breast cancers and drives tumor growth through various signaling pathways, including the PI3K/AKT and MAPK pathways.[23][][25][26] ADCs targeting HER2 deliver a cytotoxic payload directly to these cancer cells, leading to their destruction.[23][25][27]

Conclusion

S-Acetyl-PEG8-OH is a powerful and versatile tool for researchers and drug developers. Its well-defined structure and dual functionality allow for the precise and controlled synthesis of complex bioconjugates. The inclusion of a hydrophilic PEG8 spacer can impart favorable physicochemical properties to the final molecule, enhancing its potential for therapeutic applications. The detailed protocols and application examples provided in this guide serve as a valuable resource for harnessing the full potential of this important PEG linker in the advancement of novel biotherapeutics.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. purepeg.com [purepeg.com]

- 3. S-acetyl-PEG8-OH | CAS:1334177-81-9 | Biopharma PEG [biochempeg.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. adcreview.com [adcreview.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

- 27. researchgate.net [researchgate.net]

The Strategic Role of S-Acetyl-PEG8-OH in Modern Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced biotherapeutics, the covalent modification of biomolecules to enhance their therapeutic properties is a cornerstone of innovation. Among the arsenal of tools available for bioconjugation, S-Acetyl-PEG8-OH has emerged as a critical linker for introducing discrete polyethylene glycol (PEG) chains and a reactive thiol group. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with S-Acetyl-PEG8-OH. It delves into its role in improving the pharmacokinetic profiles of proteins and peptides, and its integral function as a linker in the sophisticated architectures of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document serves as a detailed resource, offering structured data, explicit experimental protocols, and visual workflows to empower researchers in harnessing the full potential of this versatile bioconjugation reagent.

Introduction to S-Acetyl-PEG8-OH

S-Acetyl-PEG8-OH is a heterobifunctional, discrete PEG (dPEG®) linker. Its structure is characterized by an eight-unit polyethylene glycol chain, which imparts hydrophilicity and a defined spacer length. One terminus of the PEG chain is functionalized with a hydroxyl group (-OH), while the other end features a thiol group protected by an acetyl moiety (S-Acetyl). This unique architecture allows for a two-stage conjugation strategy, making it a highly versatile tool in the bioconjugation toolkit.

The primary role of S-Acetyl-PEG8-OH is to introduce a protected thiol group onto a target biomolecule, a process known as thiolation. The hydroxyl group can be activated or modified to react with various functional groups on a biomolecule, such as amines or carboxylic acids. Subsequent deprotection of the acetyl group unmasks a free sulfhydryl (-SH) group, which is then available for further specific conjugation, for instance, to a maleimide-functionalized payload.

Key Properties of S-Acetyl-PEG8-OH:

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₆O₉S | [1] |

| Molecular Weight | 428.54 g/mol | [1] |

| Purity | Typically >98% | [1] |

| Spacer Arm Length | 28.8 Å (25 atoms) | [1] |

| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [1] |

Core Applications in Bioconjugation

The strategic application of S-Acetyl-PEG8-OH spans several cutting-edge areas of drug development, primarily leveraging the benefits of PEGylation and the versatility of thiol chemistry.

PEGylation of Proteins and Peptides

PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The PEG8 chain of S-Acetyl-PEG8-OH, although short, contributes to:

-

Increased Hydrophilicity: Enhancing the solubility of hydrophobic molecules.

-

Improved Stability: The PEG chain can sterically hinder proteolytic enzymes, increasing the in-vivo stability of the bioconjugate.[2]

-

Reduced Immunogenicity: The PEG moiety can mask immunogenic epitopes on the protein surface, potentially reducing the immune response against the therapeutic.[2]

-

Enhanced Pharmacokinetics: Even a short PEG linker can increase the hydrodynamic radius of a small peptide, reducing renal clearance and extending its circulation half-life.[3]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and safety. S-Acetyl-PEG8-OH can be employed in ADC development to:

-

Introduce a Thiol Handle: For site-specific conjugation of a drug payload.

-

Provide a Hydrophilic Spacer: The PEG8 linker can help to mitigate the aggregation often caused by hydrophobic drug payloads.[4]

-

Influence Drug-to-Antibody Ratio (DAR): By controlling the number of linkers attached to the antibody, the DAR can be precisely managed.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). PEG linkers like the one in S-Acetyl-PEG8-OH are frequently used in PROTAC design due to their ability to:

-

Enhance Solubility: The PEG chain improves the overall solubility of the often-hydrophobic PROTAC molecule.[5]

-

Provide Optimal Spacing and Flexibility: The length and flexibility of the PEG linker are critical for achieving the correct orientation of the target protein and E3 ligase to facilitate ubiquitination.[5]

-

Improve Cell Permeability: The physicochemical properties of the linker can influence the ability of the PROTAC to cross cell membranes.[5]

Nanoparticle Functionalization

The surface modification of nanoparticles with PEG, known as PEGylation, is a widely used technique to improve their performance in biological systems. Attaching S-Acetyl-PEG8-OH to the surface of nanoparticles can:

-

Create a "Stealth" Coating: The hydrophilic PEG chains form a protective layer that reduces opsonization (the binding of plasma proteins), leading to longer circulation times and reduced uptake by the mononuclear phagocyte system.[6][7]

-

Provide a Reactive Handle for Further Functionalization: The deprotected thiol group can be used to attach targeting ligands, imaging agents, or other functional molecules to the nanoparticle surface.

Quantitative Data

While specific quantitative data for S-Acetyl-PEG8-OH is not extensively available in a comparative tabular format in the published literature, the following tables provide representative data for the impact of PEGylation on bioconjugate properties.

Table 1: Representative Impact of PEGylation on Protein Pharmacokinetics

| Protein | PEG Size (kDa) | Half-life Increase (fold) | Reference |

| Interferon α-2a | 40 | ~100 | [3] |

| G-CSF | 20 | ~10 | [3] |

| Erythropoietin | 30 | ~3 | [3] |

| Peptide (GHRP-6) | 2 | Stabilized against acylation | [5] |

Note: The data presented are for larger PEG chains, but illustrate the general principle of half-life extension. The PEG8 chain of S-Acetyl-PEG8-OH will have a more modest but still potentially significant impact, particularly for smaller peptides.

Table 2: Stability of Thioether vs. Maleimide-Thiol Adducts in Human Plasma

| Linkage | Half-life in Human Plasma (hours) at 37°C | Reference |

| Maleimide-Thiol Adduct (Labile Site) | ~24 | [8] |

| Maleimide-Thiol Adduct (Stable Site) | >168 | [8] |

| Thioether (from Thiol-Ene Reaction) | Highly Stable | [9] |

Note: After deprotection, the thiol from S-Acetyl-PEG8-OH is often reacted with a maleimide. The stability of the resulting thioether linkage is highly dependent on the local chemical environment on the protein. Hydrolysis of the succinimide ring can further stabilize the linkage.

Experimental Protocols

The following are detailed, representative protocols for the use of S-Acetyl-PEG8-OH in bioconjugation. Note: These are generalized protocols and may require optimization for specific biomolecules and applications.

Two-Step Thiolation and Conjugation of a Protein

This protocol describes the initial conjugation of S-Acetyl-PEG8-OH to a protein via its hydroxyl group, followed by deprotection of the acetyl group and subsequent conjugation to a maleimide-functionalized molecule.

Materials:

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

-

S-Acetyl-PEG8-OH

-

Activating agent for the hydroxyl group (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate)

-

Anhydrous DMSO or DMF

-

Deprotection buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 6.0

-

Maleimide-functionalized payload

-

Quenching reagent (e.g., L-cysteine)

-

Purification columns (e.g., SEC, IEX)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS)

Procedure:

Step 1: Activation of S-Acetyl-PEG8-OH and Conjugation to Protein

-

Activation of S-Acetyl-PEG8-OH: (This step is often performed by the supplier of custom-activated linkers. If starting from the -OH form, a standard activation chemistry is required). Dissolve S-Acetyl-PEG8-OH and an activating agent (e.g., disuccinimidyl carbonate) in anhydrous DMSO. The molar ratio will depend on the desired degree of activation.

-

Reaction with Protein: Add the activated S-Acetyl-PEG8-linker solution to the protein solution (typically at a 10-20 fold molar excess of linker to protein). The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.0).

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as MALDI-TOF MS or LC-MS.

Step 2: Deprotection of the Acetyl Group

-

Prepare Deprotection Buffer: Prepare a fresh solution of 0.5 M hydroxylamine and 25 mM EDTA in PBS, adjusting the pH to 6.0.

-

Deprotection Reaction: Add the deprotection buffer to the S-Acetyl-PEGylated protein. The final concentration of hydroxylamine should be around 50 mM. Incubate at room temperature for 1-2 hours.

-

Purification: Immediately purify the thiolated protein using a desalting column to remove the deprotection reagents. The buffer should be degassed to prevent thiol oxidation.

Step 3: Conjugation to a Maleimide-Functionalized Payload

-

Prepare Payload Solution: Dissolve the maleimide-functionalized payload in a suitable organic solvent (e.g., DMSO).

-

Conjugation Reaction: Add the payload solution to the thiolated protein solution (typically at a 2-5 fold molar excess of payload to available thiols). The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight in the dark.

-

Quenching: Add a quenching reagent such as L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.

-

Final Purification: Purify the final bioconjugate using SEC or another appropriate chromatography method to remove excess payload and quenching reagent.

-

Characterization: Characterize the final conjugate for purity, drug-to-antibody ratio (for ADCs), and functional activity.

Analytical Characterization

A suite of analytical techniques is essential for the comprehensive characterization of the bioconjugates.

-

UV-Vis Spectroscopy: To determine protein concentration and, for ADCs, to calculate the drug-to-antibody ratio (DAR) if the drug has a distinct absorbance profile.[10]

-

Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.[10]

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and confirm the degree of PEGylation and drug loading.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the heterogeneity of the conjugate population.[12][13]

-

Functional Assays: To ensure that the biological activity of the protein is retained after conjugation. For ADCs, this would involve cell-based cytotoxicity assays.

Visualizations

Diagram 1: General Workflow for Protein Thiolation and Conjugation

Caption: A generalized workflow for the two-step bioconjugation process using S-Acetyl-PEG8-OH.

Diagram 2: Role of a PEG Linker in a PROTAC Ternary Complex

Caption: The PEG linker facilitates the formation of a stable ternary complex in PROTAC-mediated protein degradation.

Diagram 3: Schematic of an Antibody-Drug Conjugate (ADC) with a PEG8 Linker

Caption: A simplified representation of an ADC, highlighting the role of the PEG8 linker.

Conclusion

S-Acetyl-PEG8-OH stands as a powerful and versatile reagent in the field of bioconjugation. Its discrete PEG8 chain offers a balance of hydrophilicity and defined spacer length, while the protected thiol provides a gateway to specific and stable conjugation chemistries. For researchers in drug development, a thorough understanding of its properties and applications is paramount for the rational design of next-generation biotherapeutics. From enhancing the pharmacokinetic profiles of proteins to enabling the sophisticated architectures of ADCs and PROTACs, S-Acetyl-PEG8-OH will undoubtedly continue to be a key enabler of innovation in medicine. This guide has provided a foundational understanding, quantitative context, and practical methodologies to aid in the successful implementation of this valuable bioconjugation tool.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Custom Designed Linker-Payload Synthesis And Bioconjugation Towards ADC Development [outsourcedpharma.com]

- 11. enovatia.com [enovatia.com]

- 12. researchgate.net [researchgate.net]

- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

S-Acetyl-PEG8-OH for Nanoparticle Surface Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Acetyl-PEG8-OH, a discrete polyethylene glycol (dPEG®) linker, for the surface modification of nanoparticles. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage PEGylation to enhance the properties of their nanoparticle formulations.

Introduction to S-Acetyl-PEG8-OH and Nanoparticle PEGylation

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, including nanoparticles.[1][2] PEGylation can enhance the stability, solubility, and in vivo circulation half-life of nanoparticles by increasing their hydrodynamic radius and creating a hydrophilic shield that protects them from proteolytic degradation and uptake by the mononuclear phagocyte system (MPS).[1][2][3] This "stealth" effect helps to reduce immunogenicity and allows for more effective targeting of the therapeutic payload.[4][5][6]

S-Acetyl-PEG8-OH is a heterobifunctional linker designed for the thiolation of biomolecules and surfaces.[7][8] It features a terminal hydroxyl (-OH) group and an acetyl-protected thiol (-S-C(O)CH3) group, separated by an eight-unit discrete PEG chain.[7][8] The discrete nature of the PEG chain ensures a uniform molecular weight and spacer length, providing batch-to-batch consistency in nanoparticle modification.[9] The acetyl group serves as a stable protecting group for the thiol, which can be selectively removed under mild conditions to expose a reactive sulfhydryl group for covalent attachment to the nanoparticle surface.[7][8]

Physicochemical Properties of S-Acetyl-PEG8-OH

A clear understanding of the physicochemical properties of S-Acetyl-PEG8-OH is crucial for its effective application in nanoparticle surface modification.

| Property | Value | Reference |

| Chemical Formula | C18H36O9S | [7][8][10][11] |

| Molecular Weight | 428.54 g/mol | [7][8][10][11] |

| CAS Number | 1334177-81-9 | [7][8][10][11] |

| Purity | Typically >95% | [8][10] |

| Appearance | Viscous Liquid | [11] |

| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [7][8] |

| Spacer Arm | 28.8 Å (25 atoms) | [7][8] |

| Storage | -20°C, under an inert atmosphere | [7][8][11] |

Experimental Protocols

This section provides detailed methodologies for the surface modification of nanoparticles using S-Acetyl-PEG8-OH and their subsequent characterization.

Nanoparticle Surface Modification with S-Acetyl-PEG8-OH

This protocol outlines the steps for the covalent attachment of S-Acetyl-PEG8-OH to the surface of nanoparticles, such as gold or quantum dot nanoparticles, which have an affinity for thiol groups.

Materials:

-

S-Acetyl-PEG8-OH

-

Nanoparticle suspension in an appropriate buffer (e.g., PBS)

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Deprotection buffer (e.g., 500 mM HEPES, 250 mM EDTA, pH 7.0)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Centrifugal filter units for nanoparticle purification

-

Deionized water

Procedure:

-

Deprotection of S-Acetyl-PEG8-OH:

-

Prepare a stock solution of S-Acetyl-PEG8-OH in an appropriate organic solvent (e.g., DMSO) or directly in the deprotection buffer.

-

Prepare a stock solution of hydroxylamine hydrochloride in the deprotection buffer.

-

Mix the S-Acetyl-PEG8-OH solution with a molar excess of the hydroxylamine hydrochloride solution. A typical molar ratio is 1:2 (PEG:hydroxylamine).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring to allow for the complete removal of the acetyl protecting group, exposing the free thiol.[7][8]

-

-

PEGylation of Nanoparticles:

-

Add the deprotected HS-PEG8-OH solution to the nanoparticle suspension in the reaction buffer. The molar ratio of PEG to nanoparticles should be optimized based on the desired grafting density. A starting point could be a 10 to 50-fold molar excess of PEG.[1]

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring to facilitate the covalent attachment of the thiol group to the nanoparticle surface.[1]

-

-

Purification of PEGylated Nanoparticles:

-

Remove unreacted PEG and byproducts by centrifugation using an appropriate molecular weight cutoff centrifugal filter unit.

-

Wash the purified PEGylated nanoparticles by resuspending them in fresh reaction buffer and repeating the centrifugation step at least three times.

-

Resuspend the final PEGylated nanoparticle pellet in the desired buffer for storage and further characterization.

-

Characterization of PEGylated Nanoparticles

Thorough characterization of the nanoparticles before and after PEGylation is essential to confirm successful surface modification and to understand the impact on their physicochemical properties.

Materials and Instruments:

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

-

Zeta potential analyzer

-

UV-Vis Spectrophotometer (for gold nanoparticles)

-

High-Performance Liquid Chromatography (HPLC) or other quantitative methods for PEGylation efficiency.[1][9]

Protocols:

-

Size and Polydispersity Measurement by DLS:

-

Sample Preparation: Dilute the nanoparticle suspension in a suitable, pre-filtered solvent (e.g., 10 mM NaCl or PBS) to an optimal concentration for the instrument (typically a count rate between 100 and 500 kcps).[12] Filter the diluted sample through a 0.22 µm syringe filter into a clean cuvette.[12]

-

Measurement: Acquire at least three measurements for each sample to ensure reproducibility.

-

Analysis: Compare the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) of the nanoparticles before and after PEGylation. An increase in hydrodynamic diameter is expected after PEGylation.[12]

-

-

Morphology and Core Size by TEM:

-

Sample Preparation: Place a drop of the nanoparticle suspension onto a TEM grid and allow it to dry. The PEG layer itself may not be visible under TEM as it can collapse under vacuum conditions.[12]

-

Imaging: Acquire images at various magnifications to observe the nanoparticle morphology and measure the core size.

-

Analysis: Compare the core size and morphology of the nanoparticles before and after PEGylation. The core size should remain unchanged.

-

-

Surface Charge by Zeta Potential Measurement:

-

Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

-

Measurement: Perform the measurement using a zeta potential analyzer.

-

Analysis: Compare the zeta potential of the nanoparticles before and after PEGylation. A shift towards a more neutral zeta potential is indicative of successful PEGylation, as the PEG layer shields the surface charge.[12]

-

-

Quantification of PEGylation Efficiency:

Expected Quantitative Data and Analysis

The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon surface modification with S-Acetyl-PEG8-OH. These tables can serve as a template for presenting experimental data.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation

| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Unmodified Nanoparticles | Typical Value: 50-100 | Typical Value: < 0.2 | Typical Value: -30 to -50 or +30 to +50 |

| PEGylated Nanoparticles | Expected Increase: 60-120 | Expected: < 0.25 | Expected Shift Towards Neutral: -10 to +10 |

Table 2: Quantification of PEG Grafting Density

| Nanoparticle Formulation | PEGylation Efficiency (%) | Grafting Density (PEG chains/nm²) |

| PEGylated Nanoparticles | Dependent on reaction conditions | Dependent on reaction conditions |

Logical Relationships and Signaling Pathways

The surface modification of nanoparticles with S-Acetyl-PEG8-OH does not directly target a specific signaling pathway. Instead, it alters the physicochemical properties of the nanoparticle, which in turn influences its biological interactions. The following diagram illustrates the logical relationship between PEGylation and its downstream effects.

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. purepeg.com [purepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. S-acetyl-PEG8-OH | CAS:1334177-81-9 | Biopharma PEG [biochempeg.com]

- 11. purepeg.com [purepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

S-Acetyl-PEG8-OH in Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals